1,3-Dimethylpentylamine, also known as 1,3-Dimethylbutylamine, DMBA, or 4-amino-2-methylpentane, is a stimulant drug structurally related to methylhexanamine where a butyl group replaces the pentyl group . It is an aliphatic amine .
The synthesis of 1,3-Dimethylpentylamine involves several steps . The first step involves the reaction of metal sodium with ethyl acetoacetate in absolute ethanol, followed by the addition of 2-bromobutane . The second step involves the reaction of the product from the first step with sodium hydroxide solution and sulfuric acid . The third step involves the reaction of 4-methyl-2-hexanone with hydroxylamine sulfate .
The molecular structure of 1,3-Dimethylpentylamine is C7H17N . Its molecular weight is 115.22 .
The physical and chemical properties of 1,3-Dimethylpentylamine include a density of 0.717 g/mL and a boiling point of 108–110 °C .
1,3-Dimethylpentylamine, also known as 1,3-Dimethylbutylamine or 4-amino-2-methylpentane, is an organic compound with the chemical formula . It is classified as an aliphatic amine and is structurally related to methylhexanamine. This compound has garnered attention for its stimulant properties and potential applications in various fields, particularly in sports performance enhancement and energy supplements. The compound is often sourced from geranium oil, although it can also be synthesized through chemical methods.
1,3-Dimethylpentylamine is classified under aliphatic amines, which are characterized by the presence of one or more alkyl groups attached to a nitrogen atom. This compound is primarily derived from natural sources such as geranium plants but can also be synthesized in laboratories. Its classification as a stimulant has led to its inclusion in dietary supplements aimed at enhancing athletic performance and energy levels.
The synthesis of 1,3-Dimethylpentylamine can be achieved through several methods, including:
The typical experimental setup includes:
The molecular structure of 1,3-Dimethylpentylamine consists of a pentane backbone with two methyl groups attached to the first and third carbon atoms. This configuration contributes to its unique properties as a stimulant.
1,3-Dimethylpentylamine participates in various chemical reactions typical of amines:
These reactions are significant for both synthetic applications and modifications of the compound for specific uses .
The mechanism of action for 1,3-Dimethylpentylamine primarily involves its role as a central nervous system stimulant. It is believed to enhance energy levels by increasing the release of neurotransmitters such as norepinephrine and dopamine. This action can lead to increased alertness, improved mood, and enhanced physical performance.
Studies indicate that it may stimulate metabolic pathways similar to those activated by amphetamines but with different intensity and duration effects . The precise biochemical pathways remain an area of active research.
These properties make it suitable for various applications in pharmaceuticals and dietary supplements.
1,3-Dimethylpentylamine has several applications:
Its application spectrum continues to expand as research uncovers new uses in both health-related fields and industrial chemistry .
1,3-Dimethylamylamine was first synthesized and patented by the pharmaceutical company Eli Lilly and Company in the mid-1940s (U.S. Patents 2,350,372 and 2,350,373 issued in 1944 and 1945, respectively) [2] [6]. The compound was marketed under the trade name Forthane™ as a nasal decongestant inhaler beginning in 1948. Its mechanism involved vasoconstriction of nasal blood vessels, providing symptomatic relief from congestion [2] [6]. Eli Lilly voluntarily withdrew Forthane™ from commercial distribution in 1983, ending its initial pharmaceutical application [2] [8].
The compound remained largely obscure until 2006, when it was reintroduced to the market by Patrick Arnold through his company Proviant Technologies, Inc. [1] [5]. Arnold secured the trademark "Geranamine™," positioning 1,3-Dimethylamylamine as a "natural" constituent of geranium oil (Pelargonium graveolens) for inclusion in dietary supplements [1] [5]. This revival occurred shortly after the 2004 ban on ephedrine-containing supplements in the United States, creating market demand for alternative stimulants. Between 2010 and 2012, an estimated 200 dietary supplement products incorporated 1,3-Dimethylamylamine, primarily targeting bodybuilding and weight loss communities [1] [4].
Table 1: Key Historical Milestones in the Development of 1,3-Dimethylamylamine
Year | Event | Entity Involved |
---|---|---|
1944-1945 | Synthesis patents granted | Eli Lilly and Company |
1948 | Marketed as Forthane™ nasal decongestant | Eli Lilly and Company |
1983 | Voluntary withdrawal from pharmaceutical market | Eli Lilly and Company |
2005 | "Geranamine™" trademark registered for dietary supplements | Proviant Technologies, Inc. |
2006 | Reintroduced as dietary supplement ingredient | Proviant Technologies, Inc. |
2010-2012 | Peak market presence (~200 supplement products) | Multiple manufacturers |
Chemically classified as an alkylamine, 1,3-Dimethylamylamine (C~7~H~17~N) possesses a linear aliphatic structure with a six-carbon backbone, methyl substituents at the 1- and 3-positions, and an amine functional group at C2 [2] [8]. This configuration confers two chiral centers, generating four stereoisomers (two enantiomeric pairs) that may exhibit distinct pharmacological profiles [8]. Mass spectrometry analysis of racemic mixtures typically reveals two chromatographic peaks corresponding to the diastereomers [8].
The compound shares significant structural homology with phenethylamines (e.g., amphetamine) and other aliphatic amines developed as sympathomimetic agents in the early 20th century. Key analogues include:
Table 2: Structural Analogues of 1,3-Dimethylamylamine and Their Historical Uses
Compound Name | Chemical Structure | Primary Historical Use |
---|---|---|
1,3-Dimethylamylamine | 4-Methylhexan-2-amine | Nasal decongestant (1948-1983); Dietary supplements (2006-present) |
1,3-Dimethylbutylamine | 4-Methylpentan-2-amine | Dietary supplement stimulant (post-2013) |
Octodrine | 1,5-Dimethylhexylamine | Nasal decongestant; Hypertension management |
Tuaminoheptane | 1-Methylhexylamine | Nasal decongestant |
Isometheptene | 2-Methyl-6-methylamino-2-heptene | Migraine treatment |
A persistent controversy involves claims of 1,3-Dimethylamylamine’s natural occurrence in geranium (Pelargonium graveolens). Initial reports in the 1990s suggested its presence in geranium oil at >0.7% concentration [1] [8]. However, independent analyses using gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) consistently failed to detect 1,3-Dimethylamylamine in authenticated plant material or essential oils [1] [3] [8]. Methodological flaws and inadequate chain of custody in studies supporting natural occurrence have led regulatory agencies to conclude that commercially used 1,3-Dimethylamylamine is synthetically derived [1] [3] [8].
The regulatory landscape for 1,3-Dimethylamylamine is characterized by escalating restrictions following safety concerns. Key developments include:
Table 3: Major Regulatory Milestones for 1,3-Dimethylamylamine
Year | Jurisdiction/Agency | Action | Legal Basis |
---|---|---|---|
2009 | World Anti-Doping Agency | Added to prohibited substances list (enforced 2010) | Structural similarity to amphetamines; potential ergogenic effects [8] |
2012 | U.S. FDA | Warning letters to manufacturers; call for market withdrawal | Not a dietary ingredient; no NDIN submission; adulteration [3] |
2012 | U.S. Department of Defense | Removal from military base exchanges | Safety concerns; adverse event reports [4] |
2013 | Australia, New Zealand | Sales and import prohibition | Cardiovascular risk; unapproved therapeutic substance [8] |
2017 | U.S. Court of Appeals | Affirmed seizure of Hi-Tech products; declared adulterated | Not a dietary ingredient; unsafe food additive [5] |
2020 | U.S. Supreme Court | Denied Hi-Tech’s petition for case review | Upheld lower court rulings [5] |
The central legal controversy revolves around DSHEA’s definition of "dietary ingredient." Manufacturers argued 1,3-Dimethylamylamine qualified as a "constituent" of geranium extract, exempt from pre-market approval [5] [10]. The FDA countered that without convincing evidence of natural occurrence, 1,3-Dimethylamylamine must be classified as an unapproved food additive or drug [3] [5]. Hi-Tech Pharmaceuticals litigated this interpretation for seven years, asserting the FDA must undertake formal rulemaking (as with ephedrine alkaloids) rather than enforcement actions. Federal courts consistently rejected this argument, affirming the FDA’s authority under the Federal Food, Drug, and Cosmetic Act to deem ingredients adulterated without prior rulemaking [5].
Despite global prohibitions, surveillance studies confirm 1,3-Dimethylamylamine’s persistence in supplements. Analyses of products sold in the U.S. (2017-2021), Brazil (20% of seized supplements), and Europe (detected via wastewater epidemiology) reveal continued undeclared use, often under misleading labels like "geranium extract" or novel chemical designations [8] [9]. This reflects enduring challenges in supplement regulation and enforcement.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7